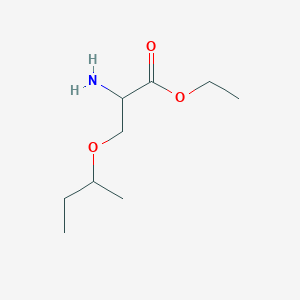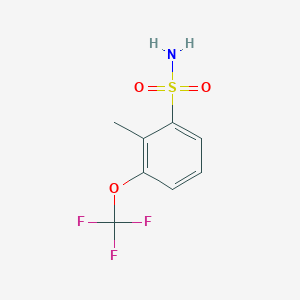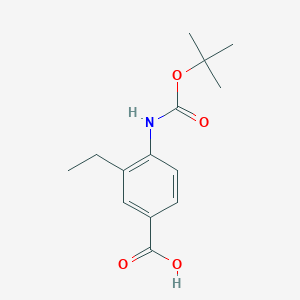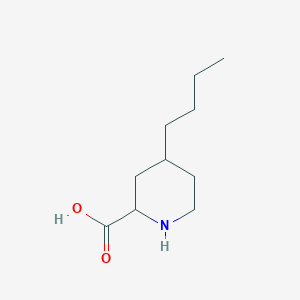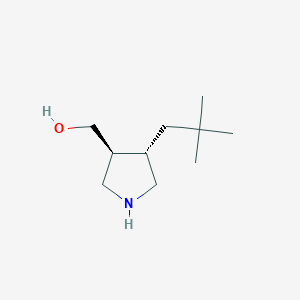
Rel-((3S,4S)-4-neopentylpyrrolidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-dimethylpropyl group and a methanol group. The racemic mixture contains equal amounts of both enantiomers, making it a significant compound in stereochemistry and chiral synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring using a 2,2-dimethylpropyl halide under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of a suitable intermediate, such as a ketone or an aldehyde, to introduce the methanol group.
Industrial Production Methods: Industrial production of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidines.
科学研究应用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The enantiomerically pure form of the compound.
[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The other enantiomer of the compound.
[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]ethanol: A similar compound with an ethanol group instead of a methanol group.
Uniqueness: rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different properties compared to its individual enantiomers, making it valuable in various research and industrial applications.
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)4-8-5-11-6-9(8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI 键 |
JYJKDUBEKFUIQR-BDAKNGLRSA-N |
手性 SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1CO |
规范 SMILES |
CC(C)(C)CC1CNCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



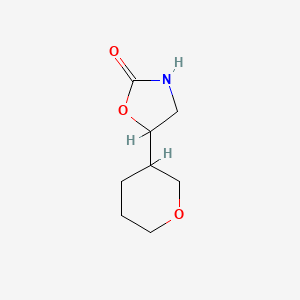
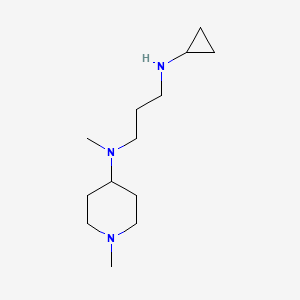


![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)

![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)

